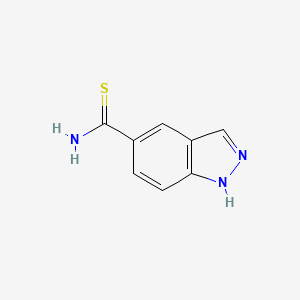

1H-Indazole-5-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

1H-indazole-5-carbothioamide |

InChI |

InChI=1S/C8H7N3S/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) |

InChI Key |

LHNBATXYIDYAPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=S)N)C=NN2 |

Origin of Product |

United States |

Rigorous Spectroscopic and Structural Characterization of 1h Indazole 5 Carbothioamide Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1H-Indazole-5-carbothioamide analogs, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of indazole derivatives reveals characteristic signals for the aromatic protons of the indazole core and any substituents. For instance, in a study of N-hydrazinecarbothioamide substituted indazoles, the stereochemistry of the imine double bond was established using NOESY measurements. nih.gov The chemical shifts and coupling constants of these protons provide insights into their connectivity and spatial arrangement.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of the thioamide carbon (C=S) is typically observed in the downfield region of the spectrum, around 181-182 ppm. arkat-usa.org For example, the ¹³C NMR spectrum of 3-substituted-5,6-dichlorodioxoindazolecarbothioamides showed the C=S signal at 181.3 ppm. arkat-usa.org Similarly, in other indazole-carbothioamide derivatives, this characteristic signal confirms the presence of the thioamide functional group. arkat-usa.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Analogs

| Compound/Analog | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-substituted-5,6-dichlorodioxoindazolecarbothioamides | 9.88 (br s, NH), 7.69-7.05 (m, Ar-H), 3.84 (s, OCH₃) | 181.3 (C=S), 174.6, 173.3 (C=O), 149.2 (C-3), 143.8 (C-5, C-6) | arkat-usa.org |

| 4-cyano-5-hydroxy-N-substituted-1-phenylbenzo[e]indazole-3-carbothioamides | 9.96-9.89 (br s, NH), 9.76-9.71 (br s, OH) | 181.6 (C=S), 156.2 (C-5), 148.1 (C-1), 117.8 (CN), 76.5 (C-4) | arkat-usa.org |

| 3-(4-methylphenyl)-N-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide | - | - | researchgate.net |

| 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide | - | - | researchgate.net |

| N-hydrazinecarbothioamide substituted indazoles | - | - | nih.gov |

| 1-Methyl-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole derivative | 8.25 (d), 7.64 (d), 7.49-7.28 (m), 3.79 (s), 2.66 (s), 1.95 (s) | 152.45, 149.26, 140.03, 135.59, 133.44, 131.01, 130.81, 130.02, 128.11, 127.03, 126.83, 121.99, 121.75, 121.60, 110.09, 35.80, 17.03, 14.09 | rkmmanr.org |

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within a spin system. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbons (¹H-¹³C), providing a map of one-bond C-H connectivities. researchgate.netprinceton.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-4 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for piecing together the entire molecular framework, including quaternary carbons and heteroatoms. researchgate.netprinceton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. nih.govresearchgate.netprinceton.edu

For instance, in the study of N-hydrazinecarbothioamide substituted indazoles, NOESY experiments were instrumental in determining the stereochemistry of the imine double bond. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. acs.orgbeilstein-journals.orgmdpi.com This precision is critical for confirming the identity of newly synthesized compounds. For example, the HRMS analysis of a 3,3-diphenyl-3H-indazole derivative yielded an [M+H]⁺ ion at m/z 467.2126, corresponding to the molecular formula C₃₃H₂₇N₂O. beilstein-journals.org In the analysis of synthetic cannabinoids with an indazole-3-carboxamide structure, characteristic fragment ions were identified, which are crucial for elucidating metabolite structures. nih.gov The fragmentation of indazole derivatives often involves the loss of specific groups, providing valuable structural information. arkat-usa.orgscirp.orgxml-journal.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The thioamide group exhibits characteristic absorption bands. The C=S stretching vibration is typically found in the region of 1120 (±20) cm⁻¹. nih.gov Additionally, the N-H stretching vibrations of the indazole ring and the thioamide group are observed in the region of 3100-3400 cm⁻¹. arkat-usa.orgorientjchem.org For example, the IR spectrum of 3-amino-5,6-dichloro-4,7-dioxo-N-phenyl-4H-indazole-2(7H)-carbothioamide showed bands at 3410 and 3236 cm⁻¹ for NH₂ and NH groups, and an intense band at 1352 cm⁻¹ assigned to coupled vibrations between C=S and C-N. arkat-usa.org

Table 2: Characteristic IR Absorption Frequencies for Indazole-carbothioamide Analogs

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3400 | arkat-usa.orgorientjchem.org |

| C=S Stretch | 1100 - 1140 | nih.gov |

| C=S and C-N Coupled Vibrations | ~1350 | arkat-usa.org |

| C=O Stretch | ~1680 | arkat-usa.org |

| C≡N Stretch | 2210 - 2220 | arkat-usa.org |

| O-H Stretch | 3450 - 3460 | arkat-usa.org |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While research on the synthesis and characterization of various indazole derivatives is prevalent, the specific focus on the 5-carbothioamide scaffold with corresponding elemental analysis data (calculated and found percentages for Carbon, Hydrogen, Nitrogen, and Sulfur) for a range of analogs could not be located.

Published studies tend to focus on other isomers, such as indazole-3-carboxamides or indazole-3-carbohydrazides, or on derivatives with different functional groups at the 5-position, like nitro or carboxylic acid groups. derpharmachemica.commdpi.comjocpr.com For instance, elemental analysis data has been reported for 1H-indazole-3-carboxylic acid and its derivatives, as well as for 5-nitro-1H-indazole. derpharmachemica.commdpi.com Similarly, characterization data, including elemental analysis, is available for N-substituted indazole esters and carboxylic acids, but not for the specific carbothioamide series requested. nih.gov

Without access to specific experimental data for this compound and its analogs, the generation of a scientifically accurate and authoritative article section on "Elemental Microanalysis for Stoichiometric Confirmation," complete with the required data tables, is not possible at this time. The integrity of scientific reporting requires that all data be sourced from verified research, and no such data for the specified compound series could be identified.

Structure Activity Relationship Sar and Structural Optimization of 1h Indazole 5 Carbothioamide Derivatives

Identification of Key Structural Determinants for Biological Efficacy

The biological efficacy of 1H-indazole derivatives is fundamentally governed by the core indazole nucleus and the nature and position of its substituents. The bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a critical scaffold for interaction with various biological targets. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many biologically active compounds. nih.gov

Key structural determinants crucial for the biological efficacy of this class of compounds include:

The Indazole Core: This heterocyclic system is a privileged scaffold in medicinal chemistry, capable of forming essential interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. For instance, in G protein-coupled receptor kinase 2 (GRK2) inhibitors, the indazole ring was found to form stronger hydrogen bonds with the kinase hinge region compared to a benzodioxole ring, leading to increased potency. nih.gov

Substitution at the N1 and N2 Positions: The nitrogen atoms of the pyrazole moiety are key points for substitution. Modifications at the N1-position can significantly influence the compound's properties. For example, the introduction of an aminopropyl substituent at the N1-position of granisetron (B54018), an indazole derivative, did not significantly alter its binding affinity for the 5-HT3A receptor. acs.org

Substituents on the Benzene Ring: The type and position of functional groups on the carbocyclic part of the indazole ring are critical for potency and selectivity. A nitro group substitution, particularly at what is designated the 2-position in one study, was found to enhance anticancer efficacy. longdom.org Similarly, for inhibitors of p21-activated kinase 1 (PAK1), substituting the indazole ring with an appropriate hydrophobic group that fits into a deep back pocket of the enzyme was crucial for inhibitory activity. nih.gov

The C3 and C5 Position Substituents: The groups attached at the C3 and C5 positions of the indazole ring play a pivotal role in defining the compound's interaction with its target. For indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. nih.gov In the context of the title compound, the carbothioamide group at the C5 position is a key determinant. Replacing a carboxamide with a carbothioamide has been shown to significantly enhance antiproliferative activity in other heterocyclic compounds, likely due to increased lipophilicity. nih.gov

Systematic Substituent Effects on Target Interaction and Potency

The systematic modification of substituents on the 1H-indazole scaffold allows for the fine-tuning of potency and target interaction. Structure-activity relationship (SAR) studies have demonstrated clear patterns regarding the influence of different chemical groups.

For instance, in a series of N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine derivatives designed as anticancer agents, the substituents on the N2-phenyl ring had a profound impact on activity. mdpi.com The presence of a sulfadiazine (B1682646) or a trimethoxy group at the para-position of the aniline (B41778) ring resulted in potent and broad antiproliferative activity. mdpi.com Conversely, replacing a hydrogen atom with a fluorine atom on the pyrimidine (B1678525) ring led to a decrease in activity. mdpi.com

In the development of granisetron derivatives targeting the 5-HT3A receptor, substitutions on the indazole ring were systematically evaluated. acs.org

Position 4: A 4-hydroxy group increased affinity 8.5-fold, suggesting a favorable hydrogen bond interaction. Increasing the bulk at this position with methoxy (B1213986) or benzyloxy groups led to a significant decrease in affinity. acs.org

Position 5: This position was found to be highly sensitive to the size of the substituent. Large groups resulted in a greater than 1000-fold loss of affinity, highlighting steric hindrance as a major limiting factor. acs.org

Position 6: Substitution at this position was generally not well-tolerated, with all tested derivatives showing a more than 100-fold decrease in affinity. acs.org

Position 7: The effects of substitution at this position were less predictable. A 7-hydroxy group resulted in an affinity similar to the parent compound, while a larger benzyl (B1604629) group increased affinity, suggesting a potential hydrophobic interaction. acs.org

These findings are summarized in the interactive table below.

| Compound Series | Position of Substitution | Substituent | Effect on Biological Potency | Target/Assay | Reference |

| Granisetron Derivatives | 4 | -OH | 8.5-fold increase in affinity | 5-HT3A Receptor | acs.org |

| Granisetron Derivatives | 4 | -OMe, -OBn | ~200-fold decrease in affinity | 5-HT3A Receptor | acs.org |

| Granisetron Derivatives | 5 | Large groups (e.g., -OH, -OMe, -OBn) | >1000-fold decrease in affinity | 5-HT3A Receptor | acs.org |

| Granisetron Derivatives | 6 | -OH, -OMe, -OBn | >100-fold decrease in affinity | 5-HT3A Receptor | acs.org |

| Granisetron Derivatives | 7 | -OBn | Increased affinity | 5-HT3A Receptor | acs.org |

| Indazole-Pyrimidines | Aniline ring (position 4) | Sulfadiazine or Trimethoxy | Strong antiproliferative activity | Cancer Cell Lines | mdpi.com |

| Indazole-Pyrimidines | Pyrimidine ring (position 5) | -F (replacing -H) | Diminished activity | Cancer Cell Lines | mdpi.com |

| Anticancer Indazoles | Indazole ring | 4-Fluoro | Enhanced anticancer efficacy | Cancer Cell Lines | longdom.org |

Conformational Analysis and Its Influence on Pharmacological Profiles

The three-dimensional conformation of 1H-indazole-5-carbothioamide derivatives is a critical factor that dictates their pharmacological profile. The spatial arrangement of atoms determines how the molecule fits into the binding site of a target protein and the specific intermolecular interactions it can form.

Conformational analysis, often aided by computational methods like Density Functional Theory (DFT) and molecular docking, provides insight into the preferred shapes of these molecules. researchgate.netresearchgate.net Studies on related structures, such as 1-tetralone-2-carbothioamides, have utilized these methods to investigate prototropic tautomerism (the migration of a proton), which can result in different isomers with distinct chemical properties and shapes. researchgate.netbohrium.com The keto-enol-thioenol tautomerism in such molecules can be influenced by the solvent and other environmental factors, affecting which conformation is prevalent and thus available for biological interaction. bohrium.com

Molecular dynamics simulations have been used to validate the stability of ligand-protein complexes, demonstrating how potent indazole derivatives maintain a consistent and robust binding within the target's active site. researchgate.netlongdom.org For GRK2 inhibitors, crystallographic studies revealed that the conformation of the indazole ring and its substituents directly displaces parts of the kinase, such as the hinge region, influencing potency. nih.gov The ability of the 3-pyrazolylmethylamide substituent to adopt a specific conformation within a hydrophobic subsite was also noted as a key interaction. nih.gov

The regioselectivity of synthesis, which determines whether a 1H- or 2H-indazole is formed, is also crucial as it dictates the fundamental geometry and hydrogen bonding capabilities of the scaffold. bohrium.com X-ray diffraction analysis has been essential in confirming the exact conformation and regiochemistry of synthesized indazole derivatives, providing a definitive picture of the solid-state structure that can be correlated with biological activity. researchgate.netbohrium.com

In essence, the pharmacological profile of a this compound derivative is not merely a function of its chemical composition but is intimately linked to its conformational preferences and dynamic behavior, which govern its ability to achieve an optimal orientation for binding to its biological target.

Preclinical Pharmacological Investigations and Molecular Mechanisms of 1h Indazole 5 Carbothioamide Derivatives

Modulatory Effects on Enzyme Systems and Receptors

Derivatives of the 1H-indazole core structure have been extensively studied for their interactions with various biological targets. These investigations have revealed potent and often selective inhibitory or antagonistic activities, highlighting the therapeutic potential of this chemical class. The following sections detail the specific modulatory effects on several important enzymes and receptors.

Monoamine Oxidase B (MAO-B) Inhibition and Selectivity Profiling

A series of indazole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that N-unsubstituted indazole-5-carboxamides and their N1-methylated analogs are among the most effective, exhibiting inhibitory concentrations in the subnanomolar and even picomolar range. nih.gov

The most potent derivatives include N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, which shows an IC50 value of 0.386 nM for human MAO-B and demonstrates over 25,000-fold selectivity against the MAO-A isoform. nih.govresearchgate.net Another highly potent compound, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, combines high potency (IC50 of 1.59 nM) and excellent selectivity (>6000-fold) with favorable physicochemical properties. nih.govresearchgate.net Computational docking studies suggest that the high potency of these small molecules is due to their specific interactions within the enzyme's binding site. nih.gov The reversible nature of these inhibitors is considered an advantage, potentially reducing the risk of adverse effects associated with irreversible MAO-B inhibition. nih.gov

| Compound | hMAO-B IC50 (nM) | Selectivity vs. hMAO-A | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25,000-fold | nih.govresearchgate.net |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 | >16,000-fold | nih.govresearchgate.net |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | 1.59 | >6,000-fold | nih.govresearchgate.net |

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition Pathways

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is a key player in cellular stress responses and apoptosis. nih.gov Its inhibition is a therapeutic strategy for inflammatory diseases. nih.govresearchgate.net Novel ASK1 inhibitors based on the 1H-indazole scaffold have been developed and evaluated. nih.gov

Systematic SAR studies led to the identification of a promising derivative, compound 15, which exhibited excellent in vitro ASK1 kinase activity and potent inhibitory effects in AP1-HEK293 cells. nih.gov Mechanistic studies confirmed that this compound suppresses phosphorylation within the ASK1-p38/JNK signaling pathway in HT-29 intestinal epithelial cells. nih.gov In another study, continuous structural optimization of benzoheterocyclic-substituted amide derivatives led to the discovery of compound 17a, a novel and potent ASK1 inhibitor with an IC50 of 26 nM. rsc.org These findings underscore the potential of 1H-indazole derivatives as candidates for treating conditions like inflammatory bowel disease (IBD). nih.gov

| Compound Class/ID | Target | IC50 (nM) | Cellular Model | Reference |

|---|---|---|---|---|

| Compound 15 (1H-indazole scaffold) | ASK1 | Potent (value not specified) | AP1-HEK293, HT-29 | nih.gov |

| Compound 17a (Benzoheterocyclic-substituted amide) | ASK1 | 26 | Not specified | rsc.org |

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). researchgate.netresearchgate.net A novel series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has been synthesized and evaluated for anticancer activity. researchgate.net

Among these, compound R12 was identified as a potent and selective agent against the NCI-H522 NSCLC cell line, with an IC50 value of 0.95 ± 0.02 µM. researchgate.net Further investigation confirmed its effectiveness as an EGFR inhibitor with IC50 values of 1.62 ± 0.15 µM against wild-type EGFR (EGFRWT), 0.49 ± 0.23 µM against the resistant EGFRT790M mutant, and 0.98 ± 0.02 µM against the double mutant EGFRL858R/T790M/C797S. researchgate.net Molecular docking and dynamics studies have elucidated a strong binding affinity to the EGFR active site, suggesting a stable interaction. researchgate.net

| EGFR Target | IC50 (µM) | Reference |

|---|---|---|

| EGFRWT | 1.62 ± 0.15 | researchgate.net |

| EGFRT790M | 0.49 ± 0.23 | researchgate.net |

| EGFRL858R/T790M/C797S | 0.98 ± 0.02 | researchgate.net |

Prostanoid EP4 Receptor Antagonism for Immunomodulation

The prostanoid EP4 receptor, activated by prostaglandin (B15479496) E2 (PGE2), is a key modulator of inflammation and immune suppression within the tumor microenvironment. nih.govnih.gov Blocking the PGE2/EP4 signaling pathway is an attractive strategy for cancer immunotherapy. nih.gov A 2H-indazole-3-carboxamide derivative, identified as compound 1, was discovered as an EP4 antagonist hit from a small-molecule library screening. nih.gov

Systematic SAR exploration led to the development of compound 14, which demonstrated single-nanomolar EP4 antagonistic activity in various cell-based functional assays. nih.gov This compound also showed high selectivity for the EP4 receptor over other prostanoid receptor subtypes and possessed favorable drug-like properties. nih.gov Functionally, compound 14 was found to inhibit the upregulation of several immunosuppression-related genes in macrophages. nih.gov In a syngeneic colon cancer model, oral administration of compound 14, both alone and in combination with an anti-PD-1 antibody, significantly inhibited tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity. nih.gov These results position 2H-indazole-3-carboxamide derivatives as promising candidates for developing novel immunotherapies. nih.gov

DNA Gyrase Inhibition and Antimicrobial Pathways

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated and essential target for antibacterial agents. nih.gov A novel class of 1H-indazole derivatives has been discovered as potent inhibitors of the GyrB subunit of DNA gyrase (GyrB). nih.gov This discovery stemmed from the optimization of a pyrazolopyridone hit, where structure-based drug design guided the modification to an indazole scaffold to improve cell penetration. nih.gov

These indazole derivatives demonstrated excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. nih.gov Furthermore, molecular docking studies of other novel 4,5,6,7-tetrahydro-1H-indazole derivatives have shown excellent bonding interactions with the active site of the S. aureus DNA gyrase (PDB: 1KZN), corroborating the potential of the indazole scaffold to target this antimicrobial pathway. jmchemsci.com

Other Kinase and Receptor Interactions (e.g., Protein Kinase C-B/AKt)

The versatility of the indazole scaffold extends to other important kinase targets, including Protein Kinase B (Akt), a central node in cell survival and proliferation signaling pathways. nih.gov Several reports have noted that certain indazole derivatives act as Protein Kinase C-B (PKC-B) and/or Akt inhibitors. researchgate.netmdpi.com

Specifically, research into ATP-competitive inhibitors has led to the development of indazole-pyridine based compounds as potent Akt inhibitors. nih.gov Additionally, a novel 3-substituted 1H-indazole scaffold was identified where the indazole ring mimics the adenine (B156593) ring of ATP, and a linked sulfonyl group reaches into the phosphate-binding pocket, enhancing inhibitory activity. rsc.org These findings highlight the adaptability of the indazole structure in designing inhibitors for various kinases within the AGC family. nih.govrsc.org

In Vitro Antimicrobial Efficacy Assessments

Derivatives of 1H-indazole-5-carbothioamide have demonstrated a broad range of antimicrobial activities, with studies investigating their potency against various bacterial and fungal strains.

Antibacterial Spectrum and Potency

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Several studies have reported moderate to potent activity, with some compounds showing comparable or superior efficacy to standard antibiotics. researchgate.netresearchgate.net

For instance, a series of novel 1,2,3-triazole derivatives incorporating a 6-bromo-1H-indazole moiety exhibited moderate to good inhibition against various bacterial strains. researchgate.net Similarly, newly synthesized benzo[g]indazole fused carbothioamide derivatives have shown promising results. researchgate.net Specifically, one derivative, 3-(4-methoxyphenyl)‐N‐(4‐nitrophenyl)‐3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (MNPBICT), was identified as a potent antibacterial agent. researchgate.netresearchgate.net

The antibacterial activity is often influenced by the nature and position of substituents on the indazole ring. For example, some multi-substituted indazole derivatives have shown excellent activity against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com In another study, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide displayed the highest antibacterial activity among the tested compounds. researchgate.net

To provide a clearer picture of their potency, the Minimum Inhibitory Concentration (MIC) values of several derivatives against various bacterial strains are presented below.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide | Staphylococcus aureus | Moderate to potent | researchgate.net |

| N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide | Klebsiella pneumoniae | Moderate to potent | researchgate.net |

| 3-(4-methoxyphenyl)‐N‐(4‐nitrophenyl)‐3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (MNPBICT) | S. aureus | Promising | researchgate.net |

| 3-(4-methoxyphenyl)‐N‐(4‐nitrophenyl)‐3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (MNPBICT) | B. megaterium | Promising | researchgate.net |

| 3-(4-methoxyphenyl)‐N‐(4‐nitrophenyl)‐3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (MNPBICT) | P. aeruginosa | Promising | researchgate.net |

| 3-(4-methoxyphenyl)‐N‐(4‐nitrophenyl)‐3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (MNPBICT) | E. coli | Promising | researchgate.net |

| 6-Bromo-1H-indazole-1,2,3-triazole analogues | Various bacterial strains | Moderate to good | researchgate.net |

| Multi-substituted indazole derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. coli | Excellent | jmchemsci.com |

Antifungal Spectrum and Potency

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Studies have shown that these compounds can be effective against a range of fungal pathogens, including various Candida species. researchgate.netresearchgate.net

For example, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐4‐methoxybenzenesulfonamide demonstrated excellent antifungal potential. researchgate.net A series of 3-phenyl-1H-indazole derivatives also showed broad anticandidal activity, with the N,N-diethylcarboxamide substituted compound being particularly active against C. albicans and miconazole-susceptible and resistant C. glabrata species. researchgate.net

The antifungal efficacy of these derivatives is highlighted in the following table, which presents their activity against various fungal strains.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐4‐methoxybenzenesulfonamide | Candida albicans | Excellent | researchgate.net |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide substituent | C. albicans | Most active | researchgate.net |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide substituent | Miconazole susceptible C. glabrata | Most active | researchgate.net |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide substituent | Miconazole resistant C. glabrata | Most active | researchgate.net |

| 6-Bromo-1H-indazole-1,2,3-triazole analogues | Various fungal strains | Moderate to good | researchgate.net |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (5k, 5p, 5q) | Not specified | Noteworthy | researchgate.net |

Antileishmanial Activity and Parasitic Target Engagement

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Indazole derivatives have emerged as a promising class of compounds in this area. mdpi.com

Several studies have demonstrated the in vitro antileishmanial activity of 1H-indazole derivatives against different Leishmania species, including L. major, L. infantum, and L. amazonensis. mdpi.combg.ac.rsnih.gov For instance, certain 3-chloro-6-nitro-1H-indazole derivatives have shown significant inhibitory activity against L. infantum. nih.gov One particular derivative, obtained through cycloaddition, was reported as a promising inhibitor of Leishmania major growth. researchgate.net

The mechanism of antileishmanial action is believed to involve the inhibition of key parasitic enzymes. Molecular docking studies have suggested that these derivatives can bind to and inhibit Leishmania trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. nih.gov This interaction disrupts the parasite's redox balance, leading to cell death. Further investigations using electron microscopy have confirmed the antileishmanial activity of these compounds, showing morphological alterations in the parasites upon treatment. mdpi.com

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. researchgate.net Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of this compound have been evaluated for their antioxidant potential using various in vitro assays.

Studies have shown that these compounds can exhibit significant antioxidant activity. researchgate.net For example, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives displayed potent antioxidant capacity in both DPPH and ABTS assays. researchgate.net Specifically, one compound from this series, 5k, showed the most significant antioxidant activity. researchgate.net Another derivative, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide, also exhibited notable antioxidant properties. researchgate.net

The antioxidant capacity is often attributed to the ability of the indazole nucleus and its substituents to donate hydrogen atoms or electrons to stabilize free radicals. The presence of specific functional groups can significantly enhance this activity.

Delineation of Molecular Mechanisms and Signal Transduction Pathways

Understanding the molecular mechanisms underlying the pharmacological effects of this compound derivatives is crucial for their development as therapeutic agents. Signal transduction pathways are complex communication systems that govern cellular responses to external stimuli. ebsco.comlifechemicals.com The disruption of these pathways is often associated with disease. ebsco.com

The antibacterial and antifungal actions of these derivatives are often linked to the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that some indazole derivatives can inhibit DNA gyrase, an enzyme vital for bacterial DNA replication. researchgate.net In the context of antifungal activity, these compounds may interfere with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, by inhibiting enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com

In antileishmanial activity, as previously mentioned, the primary target appears to be trypanothione reductase. nih.gov Inhibition of this enzyme disrupts the parasite's unique thiol-based redox system, making it vulnerable to oxidative stress.

Advanced Computational Chemistry and in Silico Modeling for 1h Indazole 5 Carbothioamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of 1H-Indazole-5-carbothioamide, and a target protein.

Research on various indazole derivatives has demonstrated the utility of molecular docking in predicting their binding affinities and modes of interaction with biological targets. For instance, studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed robust binding interactions with target enzymes. researchgate.net Similarly, computational docking of N-(3,4-difluorophenyl-1H-indazole-5-carboxamide provided insights into its interaction with the monoamine oxidase B (MAO-B) enzyme binding site, explaining its high potency despite its small size. nih.gov

In a study involving substituted indolyl indazoles, docking was used to screen for potent inhibitors of Cancer Osaka Thyroid (COT) kinase. alliedacademies.org The results identified a compound, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile, with a strong docking score, indicating significant interaction with the active site residues of the kinase. alliedacademies.org These interactions often involve a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions. alliedacademies.org

The binding energy, a key output of docking simulations, provides a quantitative measure of the strength of the interaction. For example, docking of 1H-indazole derivatives with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1) showed significant binding energies, with a difluorophenyl-containing compound exhibiting a binding energy of -9.11 kcal/mol. innovareacademics.in

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Derivative | Target Protein | Key Findings |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Various enzymes | Robust binding interactions with target enzymes. researchgate.net |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide) | Monoamine Oxidase B (MAO-B) | Insight into high potency despite small molecular size. nih.gov |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile | Cancer Osaka Thyroid (COT) kinase | Strong docking score and interaction with active site residues. alliedacademies.org |

| 6-bromo-1H-indazol-1-yl-(3, 4- difluorophenyl) methanone | Cyclooxygenase-2 (COX-2) | High binding energy of -9.11 kcal/mol. innovareacademics.in |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and their conformational changes. nih.gov This technique is crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the target.

MD simulations have been successfully applied to study the stability of complexes formed between indazole derivatives and their protein targets. For example, simulations of the most active 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative indicated a stable and robust binding within the target enzyme's active site. researchgate.net Similarly, MD simulations of a potent indazole-sulfonamide compound bound to JAK3 and ROCK1 kinases demonstrated significant stability. mdpi.com

In another study, MD simulations were used to evaluate the stability of a complex between a 1H-indazole derivative and the COX-2 enzyme. innovareacademics.in The results indicated that the test compound remained relatively stable within the enzyme's active site throughout the simulation. innovareacademics.in The stability of ligand-protein complexes can also be assessed by calculating the binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). innovareacademics.in

The insights gained from MD simulations are critical for understanding how a ligand adapts to the binding pocket and how the protein may undergo conformational changes to accommodate the ligand, which is information not available from static docking poses.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound. wikipedia.org DFT allows for the calculation of various descriptors that are crucial for understanding a molecule's behavior. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

DFT calculations have been used to predict the reactivity of various heterocyclic compounds. For instance, a study on quinoxaline (B1680401) derivatives used DFT to calculate HOMO-LUMO energies, which showed a good correlation with experimental redox potentials. researchgate.net In the context of indazole derivatives, DFT can be used to compute descriptors like dipole moment, electronegativity, and global hardness, which are valuable in predicting their interactions and reactivity. biolscigroup.us

Furthermore, DFT can be used to analyze the distribution of electron density and identify potential sites for electrophilic and nucleophilic attacks through the calculation of Fukui functions. mdpi.com This information is invaluable for understanding reaction mechanisms and designing new molecules with desired reactivity profiles.

Table 2: Key Descriptors from Quantum Chemical Calculations

| Descriptor | Significance |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ability to donate an electron. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | Describes the ability of an atom or molecule to attract electrons. |

| Global Hardness (η) | Measures the resistance to change in electron distribution. |

Quantitative Structure-Activity Relationship (QSAR) Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.netmdpi.com QSAR models are developed by correlating molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined activities. nih.gov

For indazole-based compounds, QSAR studies can be instrumental in predicting the activity of new, unsynthesized derivatives. The process involves several key steps: data set selection, calculation of molecular descriptors, selection of relevant descriptors, model generation using statistical methods (like multiple linear regression or machine learning algorithms), and rigorous validation of the model. slideshare.net

A QSAR study on 2-thioarylalkyl benzimidazole (B57391) derivatives, which share structural similarities with indazole compounds, successfully established a model based on quantum chemical descriptors calculated using DFT. biolscigroup.us The model showed a high coefficient of determination (R² = 0.917), indicating that the selected descriptors (dipole moment, HOMO energy, and the smallest negative charge) could effectively explain the variance in the observed anthelmintic activity. biolscigroup.us Such models, once validated, can be used to predict the activity of novel indazole carbothioamide derivatives, thereby prioritizing the synthesis of the most promising candidates.

Virtual Screening and De Novo Design Strategies for Novel Indazole Carbothioamide Scaffolds

Virtual screening and de novo design are powerful computational strategies for the discovery of new lead compounds. dromicslabs.com Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify those with a high likelihood of binding. dromicslabs.com De novo design, on the other hand, involves the computational construction of novel molecules with desired properties, often guided by the structure of the target's binding site or a pharmacophore model. pitt.edu

For the this compound scaffold, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with potentially improved activity or selectivity. This process often starts with a known active compound or a pharmacophore model derived from a set of active molecules. For instance, a structure-based virtual screening was employed to identify novel inhibitors for the aspartyl protease endothiapepsin. europa.eu

De novo design strategies can be used to generate entirely new molecular scaffolds that retain the key pharmacophoric features of the indazole carbothioamide core. pitt.edu This approach can lead to the discovery of compounds with novel intellectual property and potentially better pharmacological profiles. Structure-guided drug design, a related approach, has been successfully used to develop new 1H-indazole derivatives as inhibitors of various kinases. nih.gov These methods rely heavily on the computational tools discussed previously, such as molecular docking and scoring functions, to evaluate the designed molecules. imtm.cz

Prospective Research Directions and Future Outlook for 1h Indazole 5 Carbothioamide

Exploration of Novel Synthetic Routes for Structural Diversity

The therapeutic potential of 1H-indazole-5-carbothioamide is intrinsically linked to the ability to generate a diverse library of analogues. Future research will undoubtedly focus on the development of innovative and efficient synthetic methodologies to achieve this structural diversity. researchgate.net Key areas of exploration include:

Advanced Catalytic Methods: The use of transition metal catalysis, such as palladium-catalyzed C-H amination, offers a powerful tool for the construction of the 1H-indazole core. Future efforts will likely focus on developing ligand-free and more sustainable catalytic systems to improve efficiency and reduce costs.

Multi-component Reactions: One-pot, multi-component reactions provide an elegant and atom-economical approach to rapidly assemble complex molecules. acs.org Designing novel multi-component strategies involving 1H-indazole precursors will enable the swift generation of diverse scaffolds.

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reproducibility of synthetic processes for indazole derivatives.

The exploration of these and other novel synthetic routes will be crucial for accessing a wider range of structurally diverse this compound derivatives, a critical step in optimizing their pharmacological properties. researchgate.netmdpi.com

Identification of Undiscovered Biological Targets and Therapeutic Applications

While the indazole scaffold is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific therapeutic potential of this compound remains an area of active investigation. researchgate.netresearchgate.netresearchgate.net Future research will aim to identify novel biological targets and expand its therapeutic applications. bldpharm.comekb.egsigmaaldrich.com

Key research avenues include:

Kinase Inhibition: Many indazole derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov Screening this compound and its analogues against a broad panel of kinases could uncover novel anticancer agents.

Enzyme Inhibition: The ability of the indazole nucleus to interact with various enzymes makes it a promising scaffold for developing inhibitors of enzymes implicated in other diseases. For instance, derivatives of indazole-5-carboxamide have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders. nih.gov

Antimicrobial and Antiviral Activity: The growing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The indazole scaffold has demonstrated potential in this area, and further investigation into the antibacterial and antifungal properties of this compound is warranted. researchgate.netresearchgate.net

Systematic screening of this compound derivatives against a wide array of biological targets will be instrumental in unlocking their full therapeutic potential.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.govmednexus.org These powerful computational tools can significantly accelerate the design and optimization of new drug candidates.

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives. nptel.ac.incolumbia.edu This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can be employed to design entirely new this compound analogues with desired properties. nih.gov These models can learn the underlying patterns of structure-activity relationships and propose novel chemical structures that are likely to be active.

Lead Optimization: AI-driven platforms can assist in the optimization of lead compounds by suggesting specific structural modifications to improve potency, selectivity, and pharmacokinetic properties.

The synergy between computational modeling and experimental validation will undoubtedly streamline the discovery of new and improved this compound-based therapeutics.

Development of Advanced In Vitro Biological Assay Systems

The accurate and efficient evaluation of the biological activity of this compound derivatives relies on the availability of robust and relevant in vitro assay systems. Future research will focus on the development and implementation of more sophisticated and predictive assay platforms.

This includes:

High-Throughput Screening (HTS): The use of automated HTS platforms will enable the rapid screening of large compound libraries against various biological targets, accelerating the identification of initial hits.

Cell-Based Assays: The development of more physiologically relevant cell-based assays, including three-dimensional (3D) cell cultures and organ-on-a-chip models, will provide a more accurate prediction of a compound's efficacy and toxicity in a biological system.

Target-Based Assays: The development of specific and sensitive assays for newly identified biological targets will be crucial for understanding the mechanism of action of this compound and its derivatives. For example, a study on 1H-indazole-3-amine derivatives utilized an MTT assay to evaluate their antiproliferative activity against various human cancer cell lines. semanticscholar.orgmdpi.com

The continuous innovation in assay development will be critical for generating high-quality data to guide the drug discovery process.

Contribution to the Broader Field of Heterocyclic Medicinal Chemistry

The study of this compound and its derivatives will not only contribute to the development of new therapeutic agents but will also enrich the broader field of heterocyclic medicinal chemistry. researchgate.net The indazole ring system is a cornerstone of many successful drugs, and a deeper understanding of its structure-activity relationships will have far-reaching implications. researchgate.netnih.gov

The insights gained from research on this compound can:

Inform the Design of Other Heterocyclic Scaffolds: The principles learned from modifying the indazole core can be applied to the design of other heterocyclic compounds with improved pharmacological properties.

Expand the Chemical Space for Drug Discovery: The development of novel synthetic routes to indazole derivatives will provide access to new areas of chemical space for drug discovery programs.

Contribute to a Deeper Understanding of Drug-Target Interactions: Detailed studies on the binding modes of this compound derivatives with their biological targets will provide valuable information for the rational design of future drugs.

Q & A

Q. What are the recommended synthetic routes for 1H-Indazole-5-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 1H-indazole-5-carboxylic acid derivatives with thioamide precursors. For example, a two-step procedure may include:

Activation : Convert 1H-indazole-5-carboxylic acid to its acid chloride using thionyl chloride.

Thioamidation : React with ammonium thiocyanate or thiourea derivatives under reflux in anhydrous solvents like THF or DMF .

Optimization strategies:

Q. How should researchers characterize this compound, and what spectral contradictions might arise?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm thioamide (–C(=S)–NH2) signals at δ ~11.5 ppm (1H, broad) and ~180 ppm (13C).

- IR Spectroscopy : Look for ν(C=S) stretches at ~1200–1250 cm⁻¹ and N–H bends at ~1600 cm⁻¹.

- HRMS : Verify molecular ion peaks ([M+H]+) with <2 ppm error.

Common contradictions : - Solvent artifacts in NMR (e.g., DMSO-d6 may suppress NH proton signals).

- Tautomerism : Thione-thiol tautomeric shifts in IR/NMR require pH-controlled measurements .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Simulate solvent effects using the SMD model (e.g., ethanol or DMSO).

Validation : - Compare computed vs. experimental UV-Vis spectra (λmax ~300–350 nm for indazole-thioamide conjugates).

- Use exact exchange corrections (as in ) to improve thermochemical accuracy (e.g., bond dissociation energies) .

Q. What crystallographic strategies resolve disorder in this compound structures, and how are SHELX tools applied?

- Methodological Answer : For single-crystal X-ray diffraction:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Apply SHELXT () for automated space-group determination.

- Refinement : In SHELXL (), apply "ISOR" and "DELU" restraints to model disordered sulfur/solvent atoms.

Example : A recent study refined thioamide torsion angles with R1 < 0.05 using anisotropic displacement parameters for non-H atoms .

Q. How do researchers analyze structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., DHFR in ):

- Prepare ligand: Optimize geometry at the B3LYP/6-31G* level.

- Grid box: Center on catalytic residues (e.g., Asp27 in DHFR) with 20 Å dimensions.

- Analyze binding poses : Hydrogen bonds between thioamide (–NH2) and active-site carboxylates.

Validation : - Compare docking scores (e.g., –9.2 kcal/mol for this compound vs. –8.5 kcal/mol for analogs) with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.